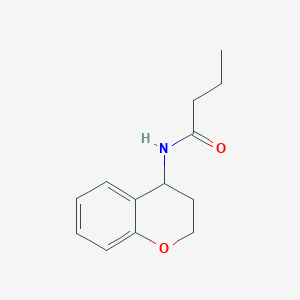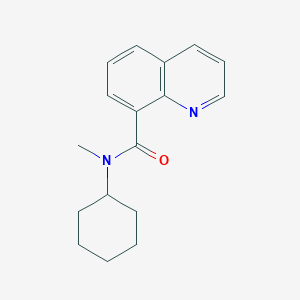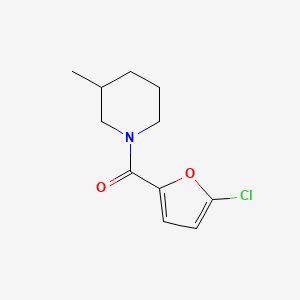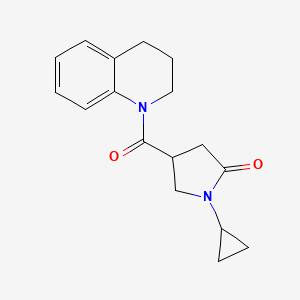
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one, also known as CPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPQ is a pyrrolidine derivative that has been shown to have significant pharmacological activity, particularly in the central nervous system.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity and the inhibition of neurotransmitter reuptake. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its modulation of the sigma-1 receptor.
Biochemical and Physiological Effects:
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, calcium signaling, protein folding, and mitochondrial function. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to enhance cognitive function and memory in animal models, and may have potential applications in the treatment of cognitive impairment associated with neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has several advantages for use in lab experiments, including its well-established synthesis method, high purity, and known pharmacological activity. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been extensively studied in animal models, and its effects on neurotransmitter release and behavior are well-characterized. However, there are also limitations to the use of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the study of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one, including the development of more potent and selective sigma-1 receptor ligands, the investigation of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one's effects on other cellular processes, and the evaluation of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one's therapeutic potential in human clinical trials. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one may also have potential applications in the treatment of other neurological disorders, such as schizophrenia and addiction. Further research is needed to fully understand the mechanism of action and therapeutic potential of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one.
Métodos De Síntesis
The synthesis of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one involves the reaction of 3,4-dihydro-2H-quinoline-1-carboxylic acid with cyclopropylamine to form the corresponding amide. This intermediate is then converted to the final product, 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one, by treatment with acetic anhydride and pyrrolidine. The synthesis of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been well-established, and several modifications have been reported in the literature to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and mitochondrial function. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has also been shown to have an inhibitory effect on the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-10-13(11-19(16)14-7-8-14)17(21)18-9-3-5-12-4-1-2-6-15(12)18/h1-2,4,6,13-14H,3,5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMDZWXBZGUTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7506142.png)
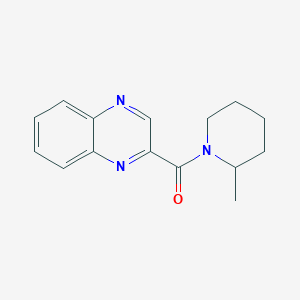
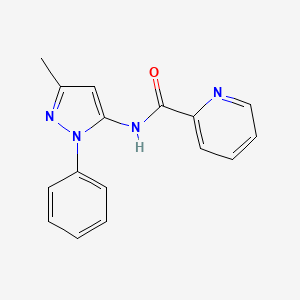
![N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506163.png)
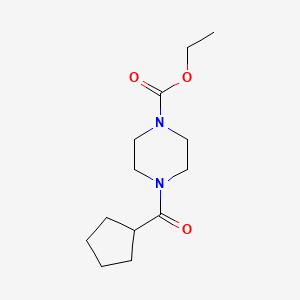
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7506175.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)
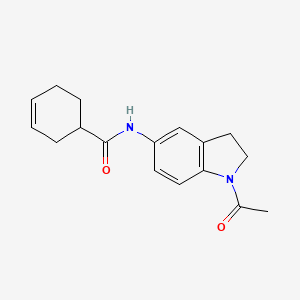
![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7506199.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)
